molecular formula C6H8N2O3 B034733 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI) CAS No. 108943-26-6

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)

Cat. No. B034733
M. Wt: 156.14 g/mol
InChI Key: KIZJEVDFKXIHKV-ALEPSDHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI) is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound with potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI) is not fully understood. However, studies suggest that it may act through the inhibition of specific enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Studies have shown that 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI) has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and exhibit anti-microbial activity. The compound has also been investigated for its neuroprotective effects and potential as a therapeutic agent for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI) in lab experiments is its potential as a lead compound for drug discovery and development. Its unique chemical structure and potential therapeutic applications make it an attractive target for further investigation. However, one limitation of using this compound in lab experiments is its moderate yield and purity, which may require additional purification steps.

Future Directions

There are several future directions for research on 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI). One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies on the mechanism of action and neuroprotective effects of the compound may provide valuable insights into its potential therapeutic applications. Additionally, research on the synthesis of analogs and derivatives of the compound may lead to the discovery of more potent and selective compounds for drug development.

Synthesis Methods

The synthesis of 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI) involves the reaction of 2,3-dihydrofuran-2-one with hydrazine hydrate in the presence of a catalyst. The reaction conditions require an inert atmosphere and high temperature. The yield of the synthesis method is moderate, and the purity of the compound can be improved through purification techniques such as recrystallization.

Scientific Research Applications

The chemical structure of 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI) suggests its potential application in drug discovery and development. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

108943-26-6

Product Name

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(3aR,4R,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one

InChI

InChI=1S/C6H8N2O3/c1-10-6-3-2-7-8-4(3)5(9)11-6/h3-4,6H,2H2,1H3/t3-,4+,6-/m1/s1

InChI Key

KIZJEVDFKXIHKV-ALEPSDHESA-N

Isomeric SMILES

CO[C@H]1[C@@H]2CN=N[C@@H]2C(=O)O1

SMILES

COC1C2CN=NC2C(=O)O1

Canonical SMILES

COC1C2CN=NC2C(=O)O1

synonyms

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)

Origin of Product

United States

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